molecular formula C16H19N3O2 B6962920 N-[1-(3-cyanophenyl)cyclopropyl]-2-morpholin-4-ylacetamide

N-[1-(3-cyanophenyl)cyclopropyl]-2-morpholin-4-ylacetamide

Cat. No.: B6962920
M. Wt: 285.34 g/mol
InChI Key: AZIKNYCJEAIJDQ-UHFFFAOYSA-N
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Description

N-[1-(3-cyanophenyl)cyclopropyl]-2-morpholin-4-ylacetamide is a chemical compound characterized by the presence of a cyanophenyl group attached to a cyclopropyl ring, which is further connected to a morpholine ring via an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-cyanophenyl)cyclopropyl]-2-morpholin-4-ylacetamide typically involves the following steps:

    Formation of the cyanophenylcyclopropyl intermediate: This step involves the reaction of a suitable cyanophenyl precursor with a cyclopropylating agent under controlled conditions.

    Coupling with morpholine: The intermediate is then reacted with morpholine in the presence of a coupling agent to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-cyanophenyl)cyclopropyl]-2-morpholin-4-ylacetamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-[1-(3-cyanophenyl)cyclopropyl]-2-morpholin-4-ylacetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(3-cyanophenyl)cyclopropyl]-2-morpholin-4-ylacetamide involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes and lead to various effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(3-cyanophenyl)cyclopropyl]prop-2-enamide
  • 2-Chloro-N-[1-(3-cyanophenyl)cyclopropyl]acetamide
  • 1-(3-cyanophenyl)-N-[2-[cyclopropyl(propan-2-yl)amino]ethyl]methanesulfonamide

Uniqueness

N-[1-(3-cyanophenyl)cyclopropyl]-2-morpholin-4-ylacetamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

N-[1-(3-cyanophenyl)cyclopropyl]-2-morpholin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c17-11-13-2-1-3-14(10-13)16(4-5-16)18-15(20)12-19-6-8-21-9-7-19/h1-3,10H,4-9,12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZIKNYCJEAIJDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC(=C2)C#N)NC(=O)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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